Acute Oral Toxicity vs. Fensulfothion Metabolites
The target compound exhibits a quantifiably higher acute oral toxicity in rats compared to its close structural analog, fensulfothion sulfone. This necessitates its use as a separate, compound-specific standard in toxicological and residue studies to avoid underestimation of risk . The acute oral LD50 for the target compound (6132-17-8) is 5.012 mg/kg, while the same metric for both fensulfothion and its sulfone metabolite falls within a range of 6–10 mg/kg for male rats [1].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | 5.012 mg/kg (Male Rat) |
| Comparator Or Baseline | Fensulfothion and Fensulfothion Sulfone: 6–10 mg/kg (Male Rat) |
| Quantified Difference | The target compound's LD50 is at least 1 mg/kg lower, indicating a higher toxicity potential. |
| Conditions | In-vivo rodent model (rat), oral route of exposure. |
Why This Matters
For procurement, this confirms that a generic standard for fensulfothion metabolites is insufficient; the distinct toxicity of 6132-17-8 requires a specific reference material for accurate quantification in safety testing.
- [1] Solly, S.R.B. (1971). Fensulfothion. New Zealand Journal of Agricultural Research. (Abstract on Scilit). View Source
